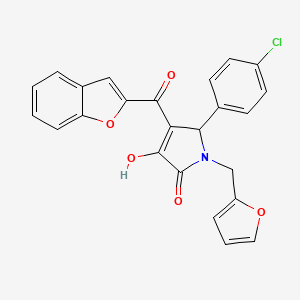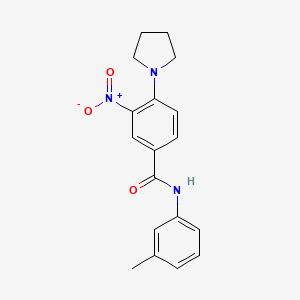
4-(1-benzofuran-2-ylcarbonyl)-5-(4-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
The compound of interest belongs to a class of complex organic molecules that exhibit a range of chemical and physical properties due to their intricate molecular structures. Such compounds are typically synthesized through multi-step chemical processes involving ring closures, nucleophilic attacks, and other organic reactions. The research in this area aims to explore the synthesis, structural characterization, and properties of these molecules for various scientific applications.
Synthesis Analysis
Synthesis of similar complex molecules often involves a series of reactions starting from simpler precursors. For instance, Halim and Ibrahim (2022) detailed the synthesis of a novel compound via ring-opening followed by ring closure reactions, utilizing density functional theory (DFT) for the chemical calculations and spectral analysis to establish the compound's structure (Halim & Ibrahim, 2022). Similarly, Louroubi et al. (2019) synthesized a new pyrrole derivative in a one-pot, four-component reaction, further elucidating the structure through spectroscopic techniques and X-ray diffraction (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through advanced spectroscopic methods and theoretical calculations. For example, Alizadeh et al. (2007) described the spectroscopic corroboration of highly functionalized pyrrol-2-ones, proposing a mechanism based on the observed data and DFT calculations (Alizadeh, Rezvanian, & Zhu, 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, demonstrating a range of reactivity patterns. Yakushijin et al. (1980) discussed the autoxidation reactions of 3, 4-diphenyl-2-furylcarbamoyls leading to pyrrolin-2-ones as main products, highlighting the compounds' reactivity under specific conditions (Yakushijin, Kozuka, & Furukawa, 1980).
Propiedades
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c25-16-9-7-14(8-10-16)21-20(22(27)19-12-15-4-1-2-6-18(15)31-19)23(28)24(29)26(21)13-17-5-3-11-30-17/h1-12,21,28H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWEHMZLRGBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)Cl)CC5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4078412.png)
![N-cyclohexyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078421.png)
![2-[(8-quinolinylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4078423.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{1-[(4-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078447.png)
![1-{3-[(diethylamino)sulfonyl]benzoyl}-4-hydroxyproline](/img/structure/B4078451.png)
![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4078455.png)

![N-(3,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078470.png)
![7-(difluoromethyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078471.png)

![2-[(3,4-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4078493.png)
![6-amino-3-(2,5-dimethoxyphenyl)-4-(2-ethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078499.png)
![ethyl 4-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}benzoate](/img/structure/B4078502.png)